N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide
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Overview
Description
N-(8-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-2-[6-OXO-3-(THIOPHEN-2-YL)-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of carbazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-2-[6-OXO-3-(THIOPHEN-2-YL)-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 8-chloro-1H-carbazole and thiophene derivatives. Common synthetic routes may involve:
Nitration and Reduction: Nitration of carbazole followed by reduction to obtain the amine derivative.
Acylation: Acylation of the amine derivative with appropriate acyl chlorides.
Cyclization: Formation of the pyridazine ring through cyclization reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to facilitate reactions and product isolation.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(8-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-2-[6-OXO-3-(THIOPHEN-2-YL)-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxyl derivatives.
Reduction: Reduction of functional groups to amines or alcohols.
Substitution: Halogenation, alkylation, or acylation reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(8-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-2-[6-OXO-3-(THIOPHEN-2-YL)-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Carbazole Derivatives: Compounds with similar carbazole structures.
Pyridazine Derivatives: Compounds containing the pyridazine ring.
Thiophene Derivatives: Compounds with thiophene moieties.
Uniqueness
N-(8-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-2-[6-OXO-3-(THIOPHEN-2-YL)-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H19ClN4O2S |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C22H19ClN4O2S/c23-15-6-1-4-13-14-5-2-7-17(22(14)25-21(13)15)24-19(28)12-27-20(29)10-9-16(26-27)18-8-3-11-30-18/h1,3-4,6,8-11,17,25H,2,5,7,12H2,(H,24,28) |
InChI Key |
AYUJPDINVOVRNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)CN4C(=O)C=CC(=N4)C5=CC=CS5 |
Origin of Product |
United States |
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